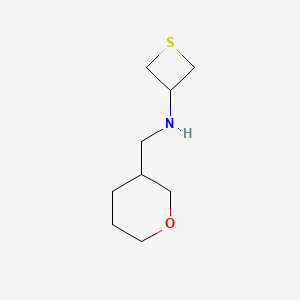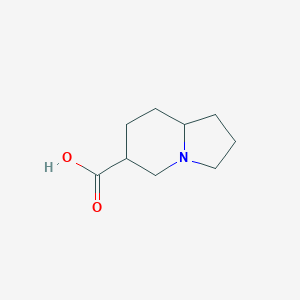
Octahydroindolizine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H15NO2. It features a carboxylic acid functional group attached to an octahydroindolizine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by nucleophilic substitution
Major Products: The major products formed from these reactions include esters, amides, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Octahydroindolizine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers for nanoparticles.
Mechanism of Action
The mechanism of action of octahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic group can coordinate with metal ions or enzymes, influencing their activity. Additionally, the indolizine ring system can interact with biological macromolecules, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Indolizine: Shares the indolizine ring system but lacks the carboxylic acid group.
Pyrrolizidine: Similar structure but with different ring fusion and functional groups.
Quinolizidine: Another related compound with a different nitrogen-containing ring system.
Uniqueness: Octahydroindolizine-6-carboxylic acid is unique due to its combination of the indolizine ring system and the carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6H2,(H,11,12) |
InChI Key |
NIMBJLXLLUEFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(CN2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



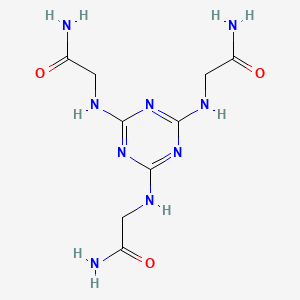


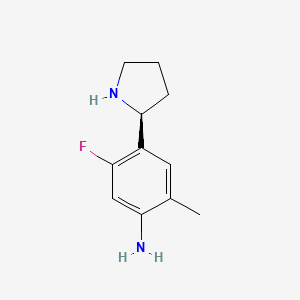
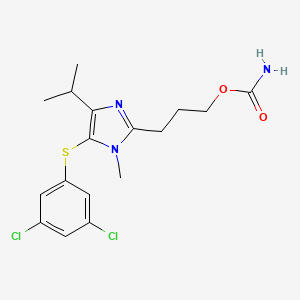
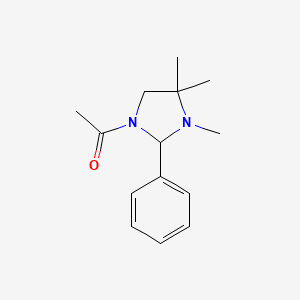
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
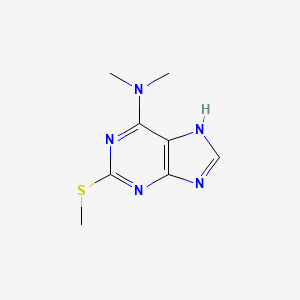
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)

